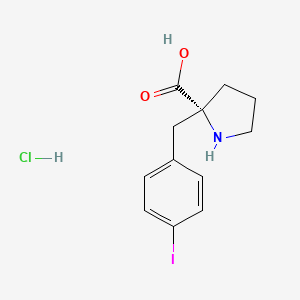

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Crystallographic Analysis and Stereochemical Configuration

This compound crystallizes with the molecular formula C₁₂H₁₅ClINO₂ and a molecular weight of 367.61 g/mol. The compound maintains its stereochemical integrity through the (2R)-configuration at the pyrrolidine ring, as confirmed by the systematic International Union of Pure and Applied Chemistry nomenclature designation (2R)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride. The stereochemical configuration is definitively established through the InChI identifier InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1, where the /t12-;/m1./s1 notation specifically indicates the R-configuration at the stereocenter.

The pyrrolidine ring system adopts a characteristic puckered conformation, consistent with other pyrrolidine derivatives where the five-membered ring cannot achieve planarity due to geometric constraints. The carboxylic acid functionality remains in its ionized state as part of the zwitterionic structure, while the hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen atom. This structural arrangement is supported by the SMILES notation C1CC@@(CC2=CC=C(C=C2)I)C(=O)O.Cl, which clearly delineates the stereochemical orientation using the @@ descriptor for the R-configuration.

The presence of the 4-iodobenzyl substituent introduces significant steric considerations, as the iodine atom represents one of the largest halogen substituents with a van der Waals radius of approximately 2.15 Å. This bulky substituent influences the overall molecular geometry and may restrict certain conformational possibilities around the pyrrolidine ring. The aromatic ring maintains a para-substitution pattern, providing a linear extension of the molecular framework and contributing to the compound's overall structural rigidity.

Comparative Structural Analysis with (S)-Enantiomer

The comparative analysis between this compound and its (S)-enantiomer reveals fundamental differences in their three-dimensional arrangements despite identical molecular formulas and weights. Both enantiomers share the molecular formula C₁₂H₁₅ClINO₂ and molecular weight of 367.61 g/mol, yet exhibit distinct stereochemical properties that manifest in their respective InChI and SMILES representations.

The (S)-enantiomer, designated as (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, displays the InChI identifier InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1, where the /m0./s1 notation indicates the opposite stereochemical configuration compared to the R-enantiomer. This stereochemical distinction is further reflected in the SMILES notation C1CC@(CC2=CC=C(C=C2)I)C(=O)O.Cl for the S-enantiomer, utilizing a single @ symbol in contrast to the @@ notation of the R-enantiomer.

The different InChIKey values provide additional confirmation of their distinct structural identities: INTFYFSQQIYZNP-UTONKHPSSA-N for the (R)-enantiomer and INTFYFSQQIYZNP-YDALLXLXSA-N for the (S)-enantiomer. These differences in the stereochemical hash codes reflect the fundamental three-dimensional distinctions between the two enantiomers while maintaining identical connectivity patterns.

Table 1: Comparative Structural Data for (R)- and (S)-Enantiomers

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| PubChem CID | 2761912 | 45026914 |

| Molecular Formula | C₁₂H₁₅ClINO₂ | C₁₂H₁₅ClINO₂ |

| Molecular Weight | 367.61 g/mol | 367.61 g/mol |

| InChIKey | INTFYFSQQIYZNP-UTONKHPSSA-N | INTFYFSQQIYZNP-YDALLXLXSA-N |

| SMILES Notation | C1CC@@(CC2=CC=C(C=C2)I)C(=O)O.Cl | C1CC@(CC2=CC=C(C=C2)I)C(=O)O.Cl |

| Stereochemical Descriptor | /t12-;/m1./s1 | /t12-;/m0./s1 |

The pyrrolidine ring conformations in both enantiomers exhibit similar puckering patterns due to the identical ring strain and substituent effects, yet the spatial orientations of the 4-iodobenzyl groups differ significantly. Research on related pyrrolidine derivatives demonstrates that such stereochemical differences can lead to distinct conformational preferences and intermolecular interaction patterns. The (R)- and (S)-enantiomers would be expected to exhibit different crystal packing arrangements and potentially different hydrogen bonding networks, following the general principles observed in other chiral pyrrolidine-containing compounds.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt formation of (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid involves complex hydrogen bonding networks that stabilize the crystal structure and influence the compound's physicochemical properties. The formation of the hydrochloride salt occurs through protonation of the pyrrolidine nitrogen atom, creating a positively charged ammonium center that interacts electrostatically with the chloride anion. This ionic interaction represents the primary stabilizing force in the salt structure, analogous to patterns observed in other pyrrolidine-derived hydrochloride salts.

The carboxylic acid functionality remains capable of participating in hydrogen bonding interactions, either in its protonated or deprotonated state depending on the local chemical environment. Studies of related proline derivatives demonstrate that carboxyl groups in zwitterionic amino acids typically engage in extensive hydrogen bonding networks, forming characteristic patterns that contribute to crystal stability. In the case of L-proline, hydrogen bonding between the carboxyl oxygen atoms and the protonated amino group creates two-dimensional network structures within the crystal lattice.

The presence of the chloride anion in this compound introduces additional hydrogen bonding possibilities through N-H⋯Cl⁻ interactions. Research on pyrrolidine derivatives indicates that such interactions typically exhibit bond lengths in the range of 2.0-2.5 Å and contribute significantly to the overall crystal packing stability. The geometric constraints imposed by the pyrrolidine ring system influence the directionality of these hydrogen bonds, potentially leading to specific packing motifs that distinguish this compound from linear amino acid derivatives.

Table 2: Hydrogen Bonding Parameters in Related Pyrrolidine Systems

The iodobenzyl substituent may participate in weak intermolecular interactions, including halogen bonding and aromatic stacking interactions, which complement the primary hydrogen bonding network. The large size and polarizability of the iodine atom can lead to directional halogen bonding interactions with electron-rich centers such as carboxyl oxygen atoms or aromatic π-systems. These secondary interactions contribute to the overall crystal packing efficiency and may influence the compound's solubility and stability characteristics.

Properties

IUPAC Name |

(2R)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTFYFSQQIYZNP-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375987 | |

| Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-36-0 | |

| Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Iodobenzyl Group: This step often involves the use of iodination reactions where a benzyl group is introduced and subsequently iodinated.

Formation of the Carboxylic Acid Group: This can be done through oxidation reactions of suitable intermediates.

Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The iodobenzyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may act as an inhibitor for specific enzymes, notably:

- HIV-1 Integrase : This enzyme is crucial for the viral replication process. Preliminary studies suggest that this compound could inhibit its activity, although further research is necessary to confirm efficacy and potential clinical applications.

Cancer Therapeutics

The structural attributes of the compound suggest that it may interact effectively with certain receptors or enzymes involved in cancer progression. Compounds with similar structural features have shown significant biological activity against various cancer types. The unique combination of stereochemistry and functional groups in this compound could provide distinct pharmacological properties compared to other known anticancer agents.

Metabolic Disorders

Due to its ability to interact with metabolic pathways, this compound may also be explored for therapeutic effects in metabolic disorders. The potential for enhanced binding affinity due to the iodobenzyl moiety makes it a candidate for further investigation in this area.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- HIV Research : In vitro studies demonstrated that compounds similar to this compound could inhibit HIV replication by targeting integrase.

- Cancer Cell Lines : Research involving structural analogs has shown promising results in inhibiting proliferation in various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent.

- Metabolic Studies : Investigations into metabolic pathways indicate that compounds within this class may modulate metabolic processes, warranting further exploration into their therapeutic potential for metabolic disorders.

Mechanism of Action

The mechanism of action of ®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The iodobenzyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The positional isomer (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049744-44-6) shares the same molecular formula (C₁₂H₁₅ClINO₂) and molar mass (367.61 g/mol) as the target compound but differs in the substitution site on the pyrrolidine ring (4-position vs. 2-position). For example, the 4-substituted isomer may exhibit altered steric hindrance or hydrogen-bonding capabilities compared to the α-substituted derivative .

Table 1: Comparison of Positional Isomers

Halogen-Substituted Analogs

Replacing iodine with other halogens, such as chlorine, significantly alters physicochemical properties. For instance, (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049741-04-9) has a lower molar mass (276.16 g/mol) due to chlorine’s smaller atomic radius and mass compared to iodine.

Table 2: Halogen-Substituted Analogs

Enantiomeric Forms

Enantiomers often display divergent biological activities; for example, the (R)-form may act as an agonist while the (S)-form could be inactive or antagonistic.

Complex Pyrrolidine Derivatives

These modifications enhance structural complexity and may improve metabolic stability or target specificity but also increase synthetic difficulty and cost .

Key Research Findings and Implications

Steric and Electronic Effects : The 4-iodobenzyl group in the target compound provides steric bulk and electron-rich aromaticity, which may enhance interactions with hydrophobic binding pockets in enzymes or receptors .

Halogen Impact : Iodine’s polarizability and size likely contribute to stronger van der Waals interactions compared to chlorine, making the iodinated analog more potent in certain biological assays .

Stereochemical Sensitivity : The (R)-configuration is critical for activity, as evidenced by the discontinuation of the (S)-enantiomer, which may lack efficacy or exhibit off-target effects .

Biological Activity

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a synthetic compound featuring a pyrrolidine ring and an iodine-substituted benzyl group. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅ClINO₂

- Molecular Weight : 367.61 g/mol

- CAS Number : 1049728-36-0

The presence of the iodine atom and the specific stereochemistry (2S,4R) may influence its interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor for several key enzymes:

- HIV-1 Integrase :

- Preliminary data suggest that this compound can inhibit HIV-1 integrase, an enzyme crucial for viral replication. This inhibition is significant as it may provide a pathway for developing antiviral therapies targeting HIV.

- Metalloproteases :

Antiproliferative Activity

The biological activity of this compound extends to its antiproliferative effects on cancer cell lines:

- In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth. For instance, it has shown promising results in inhibiting the proliferation of human breast and colorectal cancer cells .

Case Study 1: HIV-1 Integrase Inhibition

A study investigating the effects of this compound on HIV-1 integrase revealed that the compound effectively reduced viral replication in cell cultures. The mechanism appears to involve competitive inhibition at the active site of the integrase enzyme, suggesting potential for development into an antiviral drug.

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC₅₀ values ranging from 7.9 µM to 92 µM across different cell types. This highlights the compound's potential as a lead candidate for further anticancer drug development .

Summary of Biological Activities

| Activity | Target | IC₅₀ Value | Notes |

|---|---|---|---|

| HIV-1 Integrase Inhibition | HIV-1 Integrase | Not specified | Potential antiviral applications |

| Antiproliferative Activity | Various Cancer Cell Lines | 7.9 - 92 µM | Significant reduction in cell viability |

| Metalloprotease Inhibition | Zinc Proteases | Not specified | Implications for cancer and cardiovascular diseases |

Q & A

Q. What are the standard synthetic routes for (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

The compound is typically synthesized via substitution or coupling reactions involving pyrrolidine derivatives and iodobenzyl precursors. For example, describes a multi-step process using (R)-proline analogs as starting materials, followed by functional group modifications (e.g., amidation or esterification). Key characterization methods include LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes), which validate molecular weight and purity .

Q. How is the compound’s structural integrity confirmed in academic research?

Analytical techniques like chiral-phase HPLC and LCMS are critical. highlights retention time and mass-to-charge ratio as primary confirmatory data. Additionally, stereochemical configuration is verified using analogs such as (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, which shares similar chromatographic behavior .

Q. What are the recommended storage conditions to maintain stability?

The compound is hygroscopic and sensitive to moisture. and specify storage at 2–8°C in airtight containers under inert gas to prevent degradation. Structural analogs with iodobenzyl groups are prone to light-induced decomposition, necessitating amber vials .

Q. How do researchers assess solubility for in vitro studies?

Solubility is determined in polar aprotic solvents (e.g., DMSO or DMF) and aqueous buffers (pH 4–7). notes that the hydrochloride salt enhances aqueous solubility compared to the free base, though aggregation in biological media requires validation via dynamic light scattering (DLS) .

Q. What purity thresholds are acceptable for pharmacological assays?

A minimum purity of ≥95% is required, validated by HPLC with UV detection (210–254 nm). emphasizes the use of orthogonal methods like LCMS to detect trace impurities, such as unreacted iodobenzyl intermediates .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral stationary-phase chromatography, are employed. and highlight the use of (2S,4R)-configured analogs to benchmark enantiomeric excess (ee), with HPLC methods tailored to resolve diastereomers .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from impurities or solvent effects. For example, residual DMSO (>0.1%) can inhibit enzyme activity. Researchers should cross-validate results using independent synthetic batches () and control for solvent artifacts via lyophilization .

Q. How is the compound used in target identification for neurological disorders?

Q. What computational methods predict metabolic stability of this compound?

Density functional theory (DFT) calculates electron distribution at the iodobenzyl group to predict oxidative metabolism. and suggest in vitro microsomal assays (e.g., human liver microsomes) to correlate computational predictions with experimental half-life data .

Q. How are structural analogs used to address off-target effects?

Analog libraries, such as (R)-γ-(3-iodo-benzyl)-L-ProHCl ( ), are screened against related receptors (e.g., σ-1 or NMDA) to map structure-activity relationships (SAR). Competitive binding assays with isotopic tracers (e.g., ³H-labeled ligands) quantify selectivity .

Q. Methodological Notes

- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy for absolute configuration confirmation.

- Impurity Profiling : Combine LCMS with high-resolution NMR (¹³C, ¹H) to identify byproducts.

- In Vivo Studies : Pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) require LC-MS/MS quantification in plasma, validated per FDA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.